Butene, methoxymethyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72862-95-4 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
1-methoxypent-2-ene |
InChI |
InChI=1S/C6H12O/c1-3-4-5-6-7-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
YCVHIAQANWEUFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCOC |
Origin of Product |
United States |
Synthetic Methodologies for Butene, Methoxymethyl Derivatives
Direct Synthesis Approaches to Methoxymethyl Butenes
Direct synthesis methods offer the potential for greater atom economy and shorter reaction sequences. These routes typically involve the simultaneous formation of C-C and C-O bonds on a butene substrate.
Catalytic Pathways in Methoxymethyl Butene Formation
The direct catalytic synthesis of methoxymethyl butenes is a challenging transformation that has not been extensively documented. However, analogous acid-catalyzed etherification reactions provide a conceptual basis for potential pathways. For instance, the industrial synthesis of methyl tert-butyl ether (MTBE) involves the acid-catalyzed addition of methanol (B129727) to isobutene. This reaction is typically facilitated by solid acid catalysts, such as ion-exchange resins or zeolites.
For the formation of a methoxymethyl ether, the reaction would require the addition of a "CH3OCH2+" equivalent to the butene double bond, followed by the capture of a nucleophile or loss of a proton. A plausible, though underexplored, route could involve the acid-catalyzed reaction of a butene isomer with dimethoxymethane (B151124) (DMM), also known as methylal. DMM can act as a source of a methoxymethyl cation under acidic conditions.
| Catalyst Type | Reactants | Potential Product | Reaction Principle |
| Solid Acid (e.g., Zeolite, HPA) | Butene + Dimethoxymethane | Methoxymethyl Butene | Acid-catalyzed activation of DMM to form a methoxymethyl cation, followed by electrophilic addition to the butene double bond. |
| Lewis Acids (e.g., FeCl3) | Butene + Dimethoxymethane | Methoxymethyl Butene | Coordination of the Lewis acid to DMM facilitates the generation of the electrophilic methoxymethyl species. |
This table outlines potential catalytic systems for the direct synthesis of methoxymethyl butene based on established principles of acid-catalyzed etherification and acetal (B89532) chemistry.
The primary challenge in such a direct approach is controlling the reactivity of the intermediates to prevent polymerization of the alkene or side reactions of the acetal. The choice of catalyst, particularly solid acids with tailored pore structures and acidity, would be critical in achieving selectivity for the desired mono-addition product. acs.orgmonash.edu
Electrochemical Synthesis Strategies for Methoxymethylated Systems
Electrochemical methods offer a green and versatile alternative for organic synthesis, often proceeding under mild conditions without the need for chemical oxidants. rsc.org The application of electrochemistry to the synthesis of methoxymethyl butenes could be envisioned through the anodic oxidation of methanol. In this process, methanol can be oxidized to generate formaldehyde (B43269) or a related electrophilic C1 species in situ. rsc.org
This reactive intermediate could then be trapped by the butene alkene. If methanol is also used as the solvent or co-solvent, it can act as a nucleophile, capturing the carbocation intermediate formed after the initial addition. This would result in the formation of the methoxymethyl group on the butene skeleton. A recent study demonstrated the α-methoxymethylation of propiophenones via an electrochemical reaction where methanol served as both the solvent and the C1 source, illustrating the feasibility of this concept. rsc.org
Plausible Electrochemical Pathway:
Anodic Oxidation: Methanol is oxidized at the anode to form a reactive electrophile (e.g., CH2OH+ or a related species).
Electrophilic Attack: The butene double bond attacks the electrochemically generated electrophile, forming a carbocation intermediate.
Nucleophilic Trapping: A molecule of methanol from the solvent traps the carbocation, leading to the formation of the methoxymethyl ether product after deprotonation.
While this strategy has been successfully applied to alcohols and activated carbonyl systems, its extension to unactivated alkenes like butene remains an area for further research. rsc.orgresearchgate.net
Prins Addition Reactions and Analogous Transformations for Butene Derivatization
The Prins reaction is a powerful acid-catalyzed reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org This reaction forms a key C-C bond and generates a carbocationic intermediate that is subsequently trapped by a nucleophile. This methodology is highly relevant to the direct synthesis of methoxymethyl butenes. researchgate.net
In a typical Prins reaction for this system, formaldehyde would be activated by a Brønsted or Lewis acid catalyst to form a highly electrophilic oxonium ion. This ion is then attacked by the butene double bond. The resulting carbocation can be trapped by a suitable nucleophile. If the reaction is conducted in an aqueous medium, the product is typically a butenol (B1619263). However, if methanol is used as the solvent, it can act as the nucleophile, trapping the carbocation to form the desired methoxymethyl ether derivative.
Zeolite catalysts, such as H-ZSM-5, have been shown to be effective in catalyzing the Prins condensation of formaldehyde with butene isomers (isobutene, 1-butene (B85601), and cis-2-butene) to selectively form butenols. nih.gov By adapting these conditions and using methanol as the reaction medium, a direct route to methoxymethyl butenes is highly plausible.
| Butene Isomer | Catalyst | Aldehyde | Nucleophile | Expected Product |
| Isobutene | H-ZSM-5 | Formaldehyde | Methanol | 3-Methyl-4-(methoxymethyl)-1-butene |
| 1-Butene | H-ZSM-5 | Formaldehyde | Methanol | 3-(Methoxymethyl)-1-pentene |
| cis-2-Butene | H-ZSM-5 | Formaldehyde | Methanol | 3-Methyl-4-(methoxymethyl)-2-pentene |
This interactive table illustrates the expected products from a Prins reaction between butene isomers and formaldehyde, using methanol as the nucleophile.
The mechanism involves the formation of a carbocation intermediate, which is then captured by methanol. The regioselectivity of the addition and the stability of the resulting carbocation would influence the final product structure. researchgate.netnih.gov
Indirect Synthetic Routes via Precursor Modification
Indirect routes offer greater control and flexibility by separating the formation of the carbon skeleton from the installation of the ether functionality. These multi-step sequences often rely on well-established and high-yielding reactions.
Wittig Olefination and Related Carbonyl Methylenation for Unsaturated Ether Formation
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. wikipedia.orglibretexts.org This reaction can be adapted to form unsaturated ethers, including methoxymethyl butenes, by carefully choosing the two reacting fragments. A particularly effective strategy involves the use of methoxymethylenetriphenylphosphorane (CH3OCH=PPh3). wikipedia.org
This Wittig reagent reacts with an aldehyde or ketone to form an enol ether. wikipedia.org For the synthesis of a methoxymethyl butene derivative, this ylide can be reacted with a three-carbon aldehyde, such as propanal.
Reaction Scheme:
Ylide Formation: Methoxymethyltriphenylphosphonium chloride is deprotonated with a strong base (e.g., n-butyllithium) to generate the reactive methoxymethylenetriphenylphosphorane ylide. wikipedia.orgcommonorganicchemistry.com
Wittig Reaction: The ylide reacts with propanal. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com
Olefin Formation: The resulting intermediate collapses to form the desired 1-(methoxymethyl)butene and triphenylphosphine (B44618) oxide, the thermodynamic driving force for the reaction. libretexts.orgmasterorganicchemistry.com
| Reactant 1 (Ylide) | Reactant 2 (Carbonyl) | Product |
| Methoxymethylenetriphenylphosphorane | Propanal | 1-(Methoxymethyl)butene (mixture of E/Z isomers) |
| Propyltriphenylphosphorane | Methoxyacetaldehyde | 1-(Methoxymethyl)butene (mixture of E/Z isomers) |
This table shows two possible Wittig reaction disconnections for the synthesis of 1-(methoxymethyl)butene.
This approach provides excellent control over the location of the double bond and is tolerant of various functional groups. The stereoselectivity (E/Z ratio) of the resulting alkene depends on the nature of the ylide and the reaction conditions. wikipedia.org
Strategies for Controlled Introduction of Methoxymethyl Functionality
A common and reliable indirect strategy involves the synthesis of an unsaturated alcohol (a butenol) as a key intermediate, followed by the introduction of the methoxymethyl group. This method leverages the robust chemistry developed for alcohol protection. nih.gov
Step 1: Synthesis of a Butenol Intermediate A suitable butenol precursor can be synthesized through various methods. One efficient route is the Prins reaction between a butene isomer and formaldehyde in an aqueous acidic medium, as described in section 2.1.3, which yields butenols like 3-methyl-3-buten-1-ol. nih.govtubitak.gov.tr
Step 2: Methoxymethylation of the Butenol The hydroxyl group of the butenol can then be converted to a methoxymethyl (MOM) ether. This is typically achieved by reacting the alcohol with a methoxymethylating agent in the presence of a base.
Common reagents for this transformation include:
Chloromethyl methyl ether (MOMCl): This highly reactive reagent is used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction proceeds via SN2 displacement of the chloride by the alcohol.
Dimethoxymethane (DMM): This less hazardous reagent can be used under acidic catalysis (e.g., with phosphorus pentoxide or a Lewis acid) to form the MOM ether.
| Butenol Precursor | Methoxymethylating Agent | Base/Catalyst | Product |
| 3-Methyl-3-buten-1-ol | Chloromethyl methyl ether | DIPEA | 1-(Methoxymethyl)-3-methyl-3-butene |
| 3-Buten-1-ol | Dimethoxymethane | P2O5 (acid catalyst) | 4-(Methoxymethyl)-1-butene |
This interactive table summarizes common methods for the conversion of butenols to their corresponding methoxymethyl ethers.
This two-step approach is often preferred in complex syntheses due to the high yields and predictability of both the butenol formation and the subsequent etherification step.
Asymmetric Synthetic Approaches to Chiral Methoxymethyl Butene Compounds
The creation of chiral centers with high enantioselectivity is a cornerstone of modern synthetic chemistry, particularly for applications in pharmaceuticals and materials science. For derivatives of "Butene, methoxymethyl-", such as 3-methoxy-1-butene and 4-methoxy-1-butene, asymmetric synthesis aims to produce a single enantiomer, which can exhibit distinct biological or chemical properties compared to its mirror image. A prominent strategy employed for this purpose is the asymmetric allylic alkylation (AAA).
Asymmetric allylic alkylation involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a transition metal complex bearing a chiral ligand. This method allows for the construction of new carbon-carbon or carbon-heteroatom bonds with a high degree of stereocontrol. In the context of synthesizing chiral methoxymethyl butene derivatives, a common approach involves the palladium-catalyzed AAA of a suitable precursor.
For instance, the synthesis of chiral 3-methoxy-1-butene can be envisioned through the asymmetric alkylation of an achiral precursor where the methoxy (B1213986) group is introduced by a nucleophile, or by the alkylation of a substrate already containing the methoxy moiety. The success of these reactions hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome of the reaction. Ligands from the Trost family, for example, have been successfully employed in palladium-catalyzed asymmetric allylic alkylation of acyclic ketoesters, achieving high enantiomeric excess (ee). nih.gov While not directly demonstrated for methoxymethyl butene, this precedent suggests the feasibility of adapting such catalytic systems.
The general mechanism for a palladium-catalyzed AAA involves the initial coordination of the palladium(0) catalyst to the double bond of the allylic substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond to form a π-allylpalladium(II) complex. The chiral ligand, bound to the palladium center, creates a chiral environment that directs the subsequent nucleophilic attack to one of the two enantiotopic termini of the allyl moiety, leading to the formation of the desired chiral product with high enantioselectivity.
Table 1: Key Parameters in Asymmetric Allylic Alkylation for Chiral Butene, Methoxymethyl- Synthesis
| Parameter | Description | Importance in Achieving High Enantioselectivity |
| Chiral Ligand | A non-superimposable mirror image molecule that coordinates to the metal catalyst. | Creates a chiral pocket around the metal center, directing the nucleophilic attack to a specific face of the π-allyl intermediate. The structure and electronic properties of the ligand are critical. |
| Metal Catalyst | Typically a transition metal such as palladium, rhodium, or iridium. | Forms the catalytically active species and the π-allyl intermediate. The choice of metal can influence reactivity and selectivity. |
| Nucleophile | The species that attacks the π-allyl intermediate to form the new bond. | The nature and reactivity of the nucleophile can affect the reaction rate and, in some cases, the stereoselectivity. |
| Leaving Group | An atom or group of atoms that is displaced from the allylic substrate. | The facility of the leaving group to depart influences the rate of formation of the π-allyl intermediate. Common leaving groups include acetates, carbonates, and phosphates. |
| Solvent | The medium in which the reaction is conducted. | Can influence the solubility of reactants and catalysts, as well as the stability of intermediates, thereby affecting both yield and enantioselectivity. |
Detailed research into the asymmetric synthesis of specific methoxymethyl butene isomers would involve screening various chiral ligands, optimizing reaction conditions such as temperature and solvent, and characterizing the enantiomeric purity of the product, typically using techniques like chiral gas chromatography or high-performance liquid chromatography.
Green Chemistry Principles and Sustainable Synthesis of Methoxymethyl Butene Derivatives
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of methoxymethyl butene derivatives is crucial for developing environmentally benign and economically viable manufacturing processes.
Key green chemistry metrics used to evaluate the sustainability of a synthesis include Atom Economy (AE) and the Environmental Factor (E-Factor) . Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. nih.gov An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. The E-Factor, introduced by Roger Sheldon, quantifies the amount of waste produced per unit of product. nih.govchembam.com A lower E-Factor indicates a greener process.
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The synthesis of methoxymethyl butene derivatives can be made more sustainable by focusing on several key areas:
Use of Renewable Feedstocks: Traditionally, the building blocks for such syntheses are derived from petrochemicals. A greener approach involves utilizing renewable resources, such as biomass. nih.gov For instance, bio-derived alcohols could potentially serve as starting materials or solvents. The conversion of biomass-derived platform molecules into valuable chemicals is a rapidly developing field of research. researchgate.net
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for the use of more benign reaction conditions. For the synthesis of methoxymethyl butene derivatives, employing heterogeneous catalysts that can be easily separated and recycled would significantly improve the sustainability of the process. Biocatalysis, using enzymes or whole microorganisms, offers another green alternative, often providing high selectivity under mild, aqueous conditions. arkat-usa.orgsphinxsai.comucl.ac.uk
Safer Solvents and Reaction Conditions: Many organic reactions utilize volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. semanticscholar.org Additionally, conducting reactions at ambient temperature and pressure reduces energy consumption and associated environmental impact.
Process Intensification: Designing synthetic routes with fewer steps and minimizing purification procedures can significantly reduce waste and resource consumption. One-pot reactions, where multiple transformations occur in a single reaction vessel, are a prime example of this principle.
Table 2: Application of Green Chemistry Principles to the Synthesis of Methoxymethyl Butene Derivatives
| Green Chemistry Principle | Application in Methoxymethyl Butene Synthesis | Potential Benefits |
| Prevention | Designing syntheses that minimize waste generation from the outset. | Reduced disposal costs and environmental impact. |
| Atom Economy | Favoring addition reactions over substitution or elimination reactions. | Maximized incorporation of reactant atoms into the final product, minimizing byproducts. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Improved worker safety and reduced environmental contamination. |
| Designing Safer Chemicals | Designing the final product to be effective but with minimal toxicity. | Reduced risk during handling and use. |
| Safer Solvents and Auxiliaries | Utilizing water, bio-solvents, or solvent-free conditions. | Reduced VOC emissions and exposure to hazardous substances. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. |
| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. | Reduced reliance on fossil fuels and promotion of a circular economy. |
| Reduce Derivatives | Minimizing the use of protecting groups to avoid extra synthetic steps. | Shortened synthesis, reduced waste, and increased overall yield. |
| Catalysis | Employing highly selective and recyclable catalysts (heterogeneous, bio-, or organocatalysts). | Increased reaction efficiency, reduced waste, and lower energy requirements. |
| Design for Degradation | Designing the product to break down into innocuous substances after use. | Reduced persistence in the environment. |
| Real-time Analysis for Pollution Prevention | Developing analytical methodologies to monitor and control reactions in real-time to prevent byproduct formation. | Improved process control and minimized waste. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. | Enhanced safety for chemical plant operators and the surrounding community. |
By systematically applying these principles, the synthesis of methoxymethyl butene derivatives can be shifted towards more sustainable and environmentally responsible practices, aligning with the broader goals of green chemistry.
Elucidation of Reaction Mechanisms Involving Methoxymethylated Butenes
Carbocation-Mediated Reaction Pathways of Butene, Methoxymethyl-
Carbocation-mediated reactions are central to the functionalization of butenes. The formation and subsequent reactions of carbocation intermediates dictate the final product distribution and stereochemistry.
The functionalization of butene isomers often proceeds through a carbocation pathway, particularly in acidic environments such as those provided by zeolite catalysts. In these reactions, the alkene acts as a nucleophile, attacking an electrophile to form a carbocation intermediate. masterorganicchemistry.com This pathway is common in reactions like the methylation of butenes with dimethyl ether (DME) over acidic zeolites, where the reaction is predicted to proceed via carbocation-mediated mechanisms. acs.org The stability of the formed carbocation is a key factor, with reactions favoring the formation of more substituted and therefore more stable carbenium ion-like transition states. acs.org This principle is a cornerstone of understanding alkene addition reactions, where the initial electrophilic attack leads to a carbocation that can then be trapped by a nucleophile. masterorganicchemistry.com The nature of the nucleophile and the reaction conditions determine the final functionalized product.
The stereochemistry of reactions involving butene and its derivatives is highly dependent on the reaction mechanism. When a reaction proceeds through a planar carbocation intermediate, as is common in additions to alkenes, a mixture of stereoisomers can be expected. masterorganicchemistry.comlibretexts.org This is because the subsequent nucleophilic attack can occur from either face of the planar carbocation with equal probability, leading to a racemic or diastereomeric mixture if new stereocenters are formed. libretexts.orgochemtutor.com For example, the acid-catalyzed hydration of 1-butene (B85601) results in a planar carbocation, which is then attacked by water from both sides to produce a racemic mixture of (R)- and (S)-2-butanol. libretexts.org In contrast, reactions that proceed through a concerted mechanism or involve backside attack on a three-membered ring intermediate can lead to specific stereochemical outcomes, such as syn or anti addition, respectively. masterorganicchemistry.com The stereochemical outcome is a critical consideration in asymmetric synthesis, where controlling the spatial arrangement of atoms is paramount. The specific stereoisomers obtained can be influenced by the choice of catalyst and reaction conditions. rsc.org
Radical and Organometallic Mechanisms in Methoxymethyl Butene Transformations
Beyond carbocationic pathways, radical and organometallic mechanisms offer alternative routes for the transformation of methoxymethyl butenes. Radical reactions, often initiated by light, heat, or a radical initiator, can lead to different regiochemical and stereochemical outcomes compared to their ionic counterparts. masterorganicchemistry.comufrgs.br For instance, the free-radical addition of HBr to alkenes in the presence of peroxides proceeds via an anti-Markovnikov regioselectivity. masterorganicchemistry.com These reactions involve chain propagation steps with radical intermediates. ufrgs.br
Organometallic chemistry provides a diverse toolkit for butene transformations. Transition metal catalysts can activate butene and methoxymethylating agents in unique ways, facilitating reactions that are otherwise difficult to achieve. Mechanisms in organometallic catalysis can be varied and complex, including oxidative addition, reductive elimination, and insertion reactions. ufrgs.br The nature of the metal center, its ligands, and the reaction solvent all play crucial roles in determining the reaction pathway and outcome. ufrgs.br For example, palladium-catalyzed reactions are widely used for cross-coupling and functionalization of alkenes.
Catalytic Reaction Dynamics of Butene Methylation with Methoxymethylating Agents
The use of catalysts, particularly zeolites, is central to the industrial application of butene methylation. Understanding the dynamics of these catalytic reactions is key to optimizing processes for desired products.
Acidic zeolites such as FER, MFI, MOR, and BEA are effective catalysts for the methylation of butene isomers using dimethyl ether (DME) as a methoxymethylating agent. acs.org The shape-selective nature of zeolites, arising from their well-defined pore structures, can influence the product distribution by controlling the access of reactants and the formation of transition states. osti.gov The methylation reaction rates and activation barriers are observed to be dependent on the specific butene isomer and the zeolite framework used. acs.org For example, studies have shown that 2-butene (B3427860) isomers exhibit similar activation barriers for methylation. acs.org The catalytic performance, including lifetime and selectivity, can be enhanced by modifying the zeolite structure, such as by creating "finned" zeolites with improved mass transport properties. osti.gov
Kinetic studies of butene methylation over zeolite catalysts provide valuable insights into the reaction mechanism. Investigations into the methylation of various butene isomers with DME have shown that the reaction rates exhibit a linear dependence on the butene pressure but are independent of the DME pressure at high DME-to-olefin ratios. acs.orgresearchgate.net This suggests that the zeolite surface is predominantly covered by species derived from DME. acs.orgresearchgate.net The reaction is believed to proceed via an Eley-Rideal type mechanism at lower temperatures, where a surface-bound species reacts with a gas-phase molecule. acs.orgresearchgate.net
The rate of methylation is also influenced by the stability of the carbocation-like transition state, with reactants capable of forming more substituted carbenium ions showing significantly higher reaction rates. acs.org Computational studies have been employed to calculate activation energies and rate constants, which are in good agreement with experimental data and help to further elucidate the reaction pathways at a molecular level. ul.ie
Interactive Data Table: Activation Energies for Alkene Methylation
| Alkene | Experimental Apparent Activation Energy (kJ/mol) | Calculated Apparent Activation Energy (kJ/mol) |
| Ethene | 103 | 94 |
| Propene | 69 | 62 |
| Butene | 45 | 37 |
This table presents a comparison of experimentally derived and computationally calculated apparent activation energies for the methylation of different alkenes. Data sourced from first principle kinetic studies. ul.ie
Regioselectivity and Stereoselectivity in Methoxymethyl Butene Reactions
The regioselectivity and stereoselectivity of reactions involving methoxymethylated butenes are dictated by the position of the double bond relative to the methoxymethyl group. The electronic and steric properties of the methoxymethyl substituent play a crucial role in determining the outcome of various addition reactions. This section will elucidate these aspects by examining the reactivity of common isomers of methoxymethyl butene.
The term "butene, methoxymethyl-" can refer to several isomers, with the most common being 1-methoxybut-2-ene, 3-methoxybut-1-ene, and 4-methoxybut-1-ene. The interplay of inductive and resonance effects of the methoxy (B1213986) group, along with steric hindrance, directs the course of reactions such as electrophilic additions and epoxidations.
Regioselectivity in Electrophilic Additions
Electrophilic addition reactions to unsymmetrical alkenes are governed by the stability of the carbocation intermediate formed during the reaction. According to Markovnikov's rule, the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more substituted and therefore more stable carbocation. The subsequent attack by the nucleophile occurs at this more substituted carbon. However, the presence of the methoxymethyl group can influence this selectivity.
3-Methoxybut-1-ene:
In the case of 3-methoxybut-1-ene, the methoxy group is on the carbon adjacent to the double bond. During an electrophilic addition, such as the addition of a hydrogen halide (HX), the proton can add to either C1 or C2.
Addition to C1: This leads to the formation of a secondary carbocation at C2. This carbocation is stabilized by the inductive effect of the adjacent methyl group.
Addition to C2: This would result in a primary carbocation at C1, which is significantly less stable.
Consequently, the reaction proceeds via the more stable secondary carbocation, following Markovnikov's rule. The nucleophile (X⁻) will then attack the C2 carbon.
4-Methoxybut-1-ene:
For 4-methoxybut-1-ene, the methoxymethyl group is further away from the double bond and its electronic influence on the double bond is diminished. Therefore, electrophilic addition will proceed according to the principles of carbocation stability, similar to a simple terminal alkene. Protonation will occur at C1 to form the more stable secondary carbocation at C2, again in accordance with Markovnikov's rule.
1-Methoxybut-2-ene:
This isomer has an internal double bond, and the methoxy group is at one end of the molecule. The double bond is between C2 and C3. In this case, the stability of the potential carbocations formed upon protonation at C2 or C3 will be similar (both secondary). However, the proximity of the electron-withdrawing oxygen atom in the methoxy group can have a destabilizing inductive effect on a nearby carbocation. Therefore, the regioselectivity might not be as pronounced as with terminal alkenes.
Table 1: Regioselectivity in the Hydrohalogenation of Methoxymethyl Butene Isomers
| Isomer | Reagent | Major Product | Minor Product | Rationale for Regioselectivity |
| 3-Methoxybut-1-ene | HCl | 2-Chloro-3-methoxybutane | 1-Chloro-3-methoxybutane | Formation of the more stable secondary carbocation at C2 (Markovnikov's rule). |
| 4-Methoxybut-1-ene | HBr | 2-Bromo-4-methoxybutane | 1-Bromo-4-methoxybutane | Formation of the more stable secondary carbocation at C2 (Markovnikov's rule). |
| 1-Methoxybut-2-ene | HI | Mixture of 2-iodo-1-methoxybutane and 3-iodo-1-methoxybutane | - | Similar stability of the two possible secondary carbocations. |
Stereoselectivity in Methoxymethyl Butene Reactions
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of methoxymethyl butene, this is particularly relevant in reactions such as epoxidation and hydroboration-oxidation.
Epoxidation:
The epoxidation of an alkene, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is a stereospecific syn addition. This means that the geometry of the starting alkene is retained in the epoxide product. For an alkene like trans-1-methoxybut-2-ene, the epoxidation will result in a trans-epoxide. Similarly, the cis-isomer would yield the cis-epoxide. The reaction is concerted, meaning the new C-O bonds form simultaneously from the same side of the double bond.
Hydroboration-Oxidation:
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The boron atom of borane (B79455) (BH₃) adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. This is a syn-addition process. The subsequent oxidation step replaces the boron with a hydroxyl group, with retention of stereochemistry.
For 3-methoxybut-1-ene, the boron will add to the terminal C1, and the hydrogen to C2. The resulting alcohol will be 3-methoxybutan-1-ol. For 4-methoxybut-1-ene, the product will be 4-methoxybutan-1-ol.
Table 2: Stereoselectivity in Reactions of Methoxymethyl Butene Isomers
| Isomer | Reaction | Reagent | Product(s) | Stereochemical Outcome |
| trans-1-Methoxybut-2-ene | Epoxidation | m-CPBA | trans-2-methoxy-2,3-epoxybutane | Stereospecific syn-addition. |
| cis-1-Methoxybut-2-ene | Epoxidation | m-CPBA | cis-2-methoxy-2,3-epoxybutane | Stereospecific syn-addition. |
| 3-Methoxybut-1-ene | Hydroboration-Oxidation | 1. BH₃/THF 2. H₂O₂, NaOH | 3-Methoxybutan-1-ol | Anti-Markovnikov, syn-addition of H and OH. |
| 4-Methoxybut-1-ene | Hydroboration-Oxidation | 1. BH₃/THF 2. H₂O₂, NaOH | 4-Methoxybutan-1-ol | Anti-Markovnikov, syn-addition of H and OH. |
Advanced Applications of Butene, Methoxymethyl in Complex Organic Synthesis
Methoxymethylated Butenes as Versatile Synthetic Intermediates and Building Blocks
Methoxymethyl-protected butenes are highly valuable as C4 building blocks in organic synthesis. The presence of both a nucleophilic or electrophilic center (depending on the specific isomer and reaction conditions) and a modifiable alkene functionality within the same molecule allows for a diverse range of chemical transformations. These intermediates can participate in a variety of carbon-carbon bond-forming reactions, serving as precursors to more complex molecular frameworks.
For instance, lithiated alkoxyallenes, which can be conceptually related to derivatives of methoxymethylated butenes, react smoothly with a variety of electrophiles to produce products with unique substitution patterns. These reactions are instrumental in forming heterocyclic and carbocyclic systems that serve as key intermediates in the stereoselective synthesis of natural products. The versatility of these building blocks allows them to act as synthetic equivalents for acrolein or acrolein acetals, providing access to a wide array of synthetically useful compounds.
The butenolide moiety, a common structural motif in many natural products, can be synthesized from precursors derived from butene structures. General methods for synthesizing substituted butenolides from functionalized cyclopropenones highlight the utility of C4 synthons in constructing these important lactone scaffolds. nih.gov The ability to introduce various substituents at different positions on the butene backbone, while the hydroxyl group remains protected as a MOM ether, underscores the versatility of these intermediates in building molecular diversity.
Strategies for Building Molecular Complexity with Methoxymethyl Butene Scaffolds
The methoxymethyl butene scaffold provides a robust platform for the strategic construction of complex molecular architectures. A key approach involves leveraging the alkene functionality for various cycloaddition and cross-coupling reactions. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be employed with methoxymethyl-protected butenyl derivatives serving as either the diene or dienophile. masterorganicchemistry.comtcichemicals.com This strategy allows for the rapid assembly of cyclic systems with controlled stereochemistry, a crucial step in many total synthesis campaigns.
Furthermore, the principles of diversity-oriented synthesis (DOS) can be applied to methoxymethyl butene scaffolds to generate libraries of structurally diverse molecules. By employing a series of branching reactions starting from a common butene-derived intermediate, a wide array of unique molecular scaffolds can be accessed. This approach is particularly valuable in medicinal chemistry for the discovery of new bioactive compounds.
Another powerful strategy involves the use of iterative cross-coupling reactions with bifunctional butene-based building blocks. This method, analogous to the solid-phase synthesis of peptides and oligonucleotides, allows for the systematic and modular construction of complex polyene natural product motifs. nih.gov By having a methoxymethyl-protected hydroxyl group at one end and a reactive coupling site at the other, these butene units can be sequentially added to a growing molecular chain, enabling the synthesis of a wide range of complex natural products from a limited set of starting materials. nih.gov
Protective Group Chemistry Utilizing Methoxymethyl Ethers in Multi-step Synthesis
The methoxymethyl (MOM) ether is a widely used protecting group for alcohols in multi-step organic synthesis due to its ease of installation and its stability under a broad range of reaction conditions, particularly those involving strong bases and nucleophiles. total-synthesis.comnih.gov It is typically introduced by treating an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org The stability of the MOM group across a pH range of approximately 4 to 12 makes it compatible with many common synthetic transformations, including oxidations, reductions, and organometallic reactions. total-synthesis.com
Orthogonal Protection Strategies Involving Methoxymethyl Ethers
In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. This is achieved through an orthogonal protection strategy, which employs protecting groups that are removed under different, non-interfering conditions. acs.org The MOM ether plays a significant role in such strategies.
The MOM group is acid-labile and is typically removed under acidic conditions. This property makes it orthogonal to a variety of other protecting groups, such as silyl (B83357) ethers (e.g., TBDMS, TBDPS), which are typically cleaved with fluoride (B91410) ions, and benzyl (B1604629) (Bn) ethers, which are removed by hydrogenolysis. For example, a molecule containing both a MOM ether and a tert-butyldimethylsilyl (TBDMS) ether can be selectively deprotected at either position. Treatment with an acid will cleave the MOM ether, leaving the TBDMS ether untouched, while treatment with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) will remove the TBDMS group, preserving the MOM ether.
This orthogonality is frequently exploited in the synthesis of polyketides and other complex natural products where multiple hydroxyl groups need to be differentiated. uni-muenchen.de The judicious choice of protecting groups, including MOM ethers, allows for the sequential unmasking and reaction of different functional groups within a complex molecule, enabling the construction of intricate target structures.
Cleavage and Deprotection Methodologies for Methoxymethyl Ethers
While the standard method for MOM ether cleavage involves acidic hydrolysis, a variety of methodologies have been developed to effect this transformation under milder or more selective conditions, which is often necessary in the late stages of a complex synthesis where sensitive functional groups are present.
Lewis Acid-Catalyzed Deprotection:
A range of Lewis acids can effectively cleave MOM ethers. These methods often offer advantages in terms of mildness and selectivity over traditional Brønsted acids.
| Reagent | Conditions | Selectivity |
| Bismuth Triflate (Bi(OTf)₃) | Catalytic amount in THF/water at room temperature | Highly selective for MOM ethers in the presence of TBDMS, TBDPS, benzyl, and allyl ethers. wikipedia.org |
| Zinc Bromide (ZnBr₂)/n-PrSH | CH₂Cl₂ at 0 °C to room temperature | Rapid and selective deprotection of primary, secondary, and tertiary MOM ethers in the presence of TBDPS or acetate (B1210297) groups. scispace.com |
| Bismuth Trichloride (BiCl₃) | Acetonitrile/water at 50 °C | Mild conditions, good functional group compatibility. morressier.com |
| Trimethylsilyl (B98337) Bromide (TMSBr) | Dichloromethane | Mild cleavage conditions. masterorganicchemistry.com |
| Boron Trichloride (BCl₃) | Dichloromethane | Effective for cleavage of MOM ethers. acs.org |
Other Deprotection Methods:
In addition to Lewis acids, other reagents and conditions have been developed for the removal of MOM groups. For instance, a combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl provides a mild, non-acidic method for the deprotection of both aliphatic and aromatic MOM ethers. nih.gov This method is particularly useful for substrates containing acid-labile functional groups. nih.gov The choice of deprotection strategy is crucial and is dictated by the specific substrate and the other functional groups present in the molecule.
Contributions to Natural Product Synthesis and Analog Generation
Methoxymethyl-protected butene derivatives have proven to be valuable building blocks in the total synthesis of various natural products and in the generation of their analogs for structure-activity relationship (SAR) studies. The ability to introduce a four-carbon unit with a protected hydroxyl group allows for the construction of key fragments of complex natural products such as macrolides, polyketides, and pheromones.
For example, in the synthesis of macrolide antibiotics, convergent strategies that assemble simple chemical building blocks are highly effective. nih.gov Methoxymethyl-protected butene fragments can be incorporated into larger structures through cross-coupling or other bond-forming reactions. The MOM group ensures the stability of the hydroxyl functionality during these transformations, and its subsequent removal in the later stages of the synthesis reveals the desired natural product architecture. nih.gov
The synthesis of insect pheromones, which often contain stereochemically defined double bonds and hydroxyl or acetate groups, also benefits from the use of butene-based building blocks. nih.govnih.gov A methoxymethyl-protected butenol (B1619263) can be used to construct the carbon skeleton of the pheromone, with the double bond geometry being established through stereoselective reactions. The final deprotection of the MOM ether and subsequent functionalization provides the target pheromone. nih.gov
Furthermore, the modularity of syntheses involving methoxymethyl butene building blocks facilitates the generation of natural product analogs. researchgate.net By modifying the butene scaffold or by coupling it with different reaction partners, a library of related compounds can be produced. This approach is invaluable for exploring the SAR of a natural product and for developing new therapeutic agents with improved potency or pharmacokinetic properties. The synthesis of butenolide-containing compounds with antifungal activity is one area where this strategy has been successfully applied. mdpi.comnih.gov
Theoretical and Computational Investigations of Butene, Methoxymethyl Systems
Quantum Chemical Studies on Electronic Structure and Reactivity of Methoxymethylated Butenes
Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn dictates their reactivity. Methods like Density Functional Theory (DFT) are frequently employed to investigate the geometric and electronic properties of organic molecules, including those with methoxy (B1213986) substitutions. nih.govmdpi.com
Investigations into related methoxy-containing compounds demonstrate that DFT, using functionals such as B3LYP and B3PW91 with various basis sets (e.g., 6-311++G**, cc-pVTZ), can accurately predict vibrational frequencies (FTIR and FT-Raman), which are found to be in good agreement with experimental data. researchgate.net Such studies also determine the most stable molecular geometries by scanning the potential energy surface. researchgate.net
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.netnajah.edu For instance, in a study of 4-methoxy-4-methyl-2-pentanone, the HOMO and LUMO energies were computed to understand its electronic properties and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net These maps provide a visual representation of the electronic landscape of the molecule, highlighting regions of positive and negative electrostatic potential.
Table 1: Calculated Thermodynamic and Electronic Properties for a Representative Methoxy Compound
Data adapted from a computational study on 4-methoxy-4-methyl-2-pentanone. researchgate.net
Mechanistic Probing and Transition State Analysis through Computational Methods
Computational chemistry is an indispensable tool for elucidating reaction mechanisms by identifying and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. smu.edu The transition state, a first-order saddle point on this surface, represents the highest energy barrier along the reaction coordinate and is critical for determining the reaction rate. smu.edu
Methods such as DFT are used to locate the geometry of transition states and calculate their energies. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having one and only one imaginary frequency, which corresponds to the motion along the reaction coordinate. imist.ma Once the transition state is located, the Intrinsic Reaction Coordinate (IRC) path can be traced to verify that the transition state correctly connects the reactants and products. smu.eduimist.ma
For complex reactions, computational analysis can distinguish between different possible pathways, such as concerted or stepwise mechanisms. imist.ma By comparing the activation energies (the energy difference between the reactants and the transition state) for competing pathways, the most favorable mechanism can be identified. For example, in studies of nucleophilic substitution reactions, DFT computations have been used to calculate activation parameters (ΔG‡, ΔH‡, ΔS‡) and analyze how substituents influence the structure of the transition state. nih.gov
In the context of methoxymethylated butenes, these methods can be applied to study various reactions, such as additions, eliminations, or rearrangements. For instance, computational analysis of the atmospheric reactions of related unsaturated compounds has been used to determine the favorability of different reaction channels, such as unimolecular dissociation versus addition of O2, by calculating the respective energy barriers. ojp.gov
Kinetic Modeling and Simulation of Methoxymethyl Butene Reaction Networks
Kinetic modeling combines theoretical calculations with experimental data to simulate the behavior of a complex reaction system over time. A detailed chemical kinetic reaction mechanism consists of a series of elementary reactions, each with its own rate constant. osti.gov
For systems like methoxymethyl butene, the development of a kinetic model would begin with the identification of all plausible elementary reaction steps, including initiation, propagation, branching, and termination reactions. The rate constants for these reactions can be estimated using transition state theory combined with quantum chemical calculations of the potential energy surface. For example, ab initio calculations have been used to compute rate constants from first principles for key decomposition and propagation steps in the combustion of methyl butanoate, a related ester. nih.gov
Kinetic models have been successfully developed for the combustion and gasification of similar molecules. For the oxidation of 2-methyl-2-butene (B146552), a detailed mechanism was created to study important reaction pathways, particularly the role of allylic radicals. osti.gov Similarly, a kinetic model for the steam gasification of 2-methoxy-4-methylphenol (B1669609) was developed using Langmuir–Hinshelwood-based rate equations to describe the surface reactions on a catalyst. mdpi.com These examples provide a framework for how the reaction networks of methoxymethyl butene could be modeled under various conditions.
Structure-Reactivity Relationships Derived from Computational Data for Methoxymethyl Butene Species
Structure-reactivity relationships aim to connect the molecular structure of a compound with its chemical reactivity. Computational chemistry provides a quantitative basis for these relationships by calculating various molecular descriptors. nih.gov
For methoxymethyl butene species, computational data can elucidate how the position of the methoxy group and the double bond influences reactivity. For example, the presence of a methoxy group can significantly alter the electron density distribution in the molecule, affecting its susceptibility to electrophilic or nucleophilic attack. researchgate.net Computational studies on methoxy-substituted pyrimido[4,5-c]quinolin-1(2H)-ones revealed that methoxy groups facilitated hydrogen bonding and π-π stacking interactions, influencing their biological activity. researchgate.net
Key computational descriptors used to establish these relationships include:
Frontier Molecular Orbital (FMO) energies (HOMO/LUMO): As mentioned earlier, these are fundamental indicators of reactivity.
Molecular Electrostatic Potential (MEP): This helps identify reactive sites.
Atomic Charges: Calculated through methods like Mulliken population analysis or NBO, these indicate the electron distribution on individual atoms.
By systematically calculating these descriptors for a series of methoxymethyl butene isomers or related species, it is possible to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models can then be used to predict the reactivity of new, unstudied compounds, guiding experimental efforts in areas like catalyst design or synthesis. For instance, computational analysis of the oxidation of 2-methyl-2-butene showed that the pronounced thermal stability of the resulting allylic radicals inhibits low-temperature reactivity, a direct link between structure and observed kinetic behavior. nih.gov
Table 2: Chemical Compounds Mentioned
Advanced Analytical Methodologies for Research on Butene, Methoxymethyl Derivatives
Spectroscopic Characterization Techniques in Mechanistic and Synthetic Research
Spectroscopy is fundamental to the characterization of Butene, methoxymethyl-. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about atomic connectivity, functional groups, and electronic structure.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules like Butene, methoxymethyl-. jchps.comresearchgate.net It provides precise information about the chemical environment, connectivity, and relative number of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). jchps.comslideshare.net
For a given isomer of Butene, methoxymethyl-, such as 1-methoxy-2-methyl-2-butene, ¹H NMR would reveal distinct signals for the methoxy (B1213986) protons, the vinyl proton, and the different methyl groups. The chemical shift (δ) of each signal indicates its electronic environment, while the integration of the peak area corresponds to the number of protons generating the signal. core.ac.uk Spin-spin splitting patterns, governed by the n+1 rule, reveal the number of protons on adjacent atoms, allowing for the assembly of molecular fragments. slideshare.net
¹³C NMR provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of its attached atoms.
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assembling the complete molecular structure. researchgate.netcore.ac.uk COSY spectra identify protons that are coupled to each other (typically on adjacent carbons), while HMBC spectra reveal longer-range correlations between protons and carbons (over two or three bonds), which is critical for connecting molecular fragments across heteroatoms like oxygen. core.ac.uk
Table 1: Predicted ¹H NMR Data for 1-methoxy-3-methyl-2-butene This table presents hypothetical data based on standard NMR principles for illustrative purposes.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling To |
|---|---|---|---|---|
| =CH- | ~5.3 - 5.5 | Triplet (t) | 1H | -CH₂- |
| -O-CH₂- | ~3.8 - 4.0 | Doublet (d) | 2H | =CH- |
| -O-CH₃ | ~3.2 - 3.4 | Singlet (s) | 3H | None |
| =C(CH₃)₂ | ~1.6 - 1.8 | Singlet (s) | 6H | None |
Mass Spectrometry (MS) is an essential technique for determining the molecular weight of Butene, methoxymethyl- and identifying it within a reaction mixture. nih.gov In MS, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. The molecular ion peak (M⁺) provides the molecular weight of the compound.
Furthermore, the ionization process often imparts enough energy to cause the molecular ion to break apart into smaller, characteristic fragment ions. docbrown.info The resulting fragmentation pattern serves as a molecular fingerprint that can confirm the structure elucidated by NMR. For Butene, methoxymethyl-, common fragmentation pathways would include cleavage of the C-O bonds and rearrangements of the butenyl cation.
In mechanistic studies, on-line mass spectrometry can monitor the progress of a reaction in real time. nih.govmaastrichtuniversity.nl Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) offer high sensitivity and selectivity for tracking the appearance of products and the consumption of reactants. yorku.cawikipedia.org In SRM, a specific precursor ion (e.g., the molecular ion of Butene, methoxymethyl-) is selected, fragmented, and then a specific product ion is monitored. This "transition" is highly specific to the target molecule, allowing for its quantification even in complex mixtures without prior chromatographic separation. wikipedia.org
Table 2: Predicted Mass Spectrometry Fragmentation for Butene, methoxymethyl- (Molecular Weight: 100.16 g/mol ) This table presents hypothetical data for common fragments of a C₅H₁₀O isomer.
| m/z Value | Possible Fragment Ion | Potential Neutral Loss |
|---|---|---|
| 100 | [C₆H₁₂O]⁺ | Molecular Ion |
| 85 | [C₅H₉O]⁺ | ∙CH₃ (Methyl radical) |
| 69 | [C₅H₉]⁺ | ∙OCH₃ (Methoxy radical) |
| 55 | [C₄H₇]⁺ | CH₃OCH₂∙ radical |
| 45 | [CH₃OCH₂]⁺ | ∙C₄H₇ (Butenyl radical) |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.gov These techniques probe the vibrational motions of chemical bonds. For Butene, methoxymethyl-, IR spectroscopy would show characteristic absorption bands corresponding to C=C stretching of the double bond, C-O-C stretching of the ether linkage, and various C-H stretching and bending modes for the sp² and sp³ hybridized carbons. While providing less structural detail than NMR, vibrational spectroscopy is fast, non-destructive, and useful for confirming the presence of key functional groups or monitoring their transformation during a reaction.
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. libretexts.org The double bond in Butene, methoxymethyl- gives rise to a π → π* electronic transition. The wavelength of maximum absorbance (λmax) for this transition is typically in the ultraviolet region. This technique is particularly useful for quantitative analysis of solutions containing Butene, methoxymethyl- and for studying its electronic structure. escholarship.org
Table 3: Characteristic Infrared (IR) Absorption Frequencies for Butene, methoxymethyl-
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Alkene | C=C Stretch | 1640 - 1680 |
| Vinyl | =C-H Stretch | 3010 - 3095 |
| Ether | C-O-C Stretch | 1080 - 1150 |
| Alkyl | -C-H Stretch | 2850 - 2960 |
Chromatographic Separations and Coupled Techniques in Complex Mixture Analysis
When Butene, methoxymethyl- is part of a complex mixture, such as a reaction output or a commercial product, chromatographic techniques are required to separate it from other components before analysis.
Given its expected volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of Butene, methoxymethyl-. mdpi.comresearchgate.net In this hyphenated technique, the sample mixture is first vaporized and injected into a long, thin capillary column. Components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. datapdf.com As each separated component, including different isomers of Butene, methoxymethyl-, elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated for identification. mdpi.com
The retention time (the time it takes for a compound to travel through the column) is a characteristic property that helps in its identification, while the mass spectrum provides definitive structural information. mdpi.com GC-MS is highly sensitive and can be used to identify and quantify even trace amounts of Butene, methoxymethyl- and its related impurities or byproducts. researchgate.net
While GC-MS is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for less volatile derivatives or when derivatization is undesirable. sielc.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of components between the two phases.
For Butene, methoxymethyl-, a reverse-phase HPLC method using a nonpolar stationary phase (like C18) and a polar mobile phase (like a methanol (B129727)/water or acetonitrile/water mixture) would be appropriate. sielc.com Detection can be achieved using a UV detector if the compound absorbs light at a suitable wavelength, or more powerfully, by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govsigmaaldrich.com LC-MS combines the excellent separation capabilities of HPLC with the sensitive and specific detection of MS, making it a versatile tool for analyzing complex mixtures containing Butene, methoxymethyl- derivatives. nih.gov
Table 4: Example HPLC Method Parameters for Butene, methoxymethyl- Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~210 nm or Mass Spectrometry (LC-MS) |
| Injection Volume | 5 - 20 µL |
Derivatization Strategies for Enhanced Analytical Detection and Specificity in Methoxymethyl Butene Studies
Derivatization is a chemical modification process that transforms an analyte into a new compound, or "derivative," with properties more suitable for a given analytical technique. In the context of "Butene, methoxymethyl-" analysis, this often translates to increased volatility, improved thermal stability, and enhanced detector response, which are critical for gas chromatography (GC) and other advanced analytical methods.
Chemical Derivatization for Chromatographic Amenability
Common derivatization approaches for compounds with similar functional groups, such as unsaturated ethers, include silylation, acylation, and alkylation.
Silylation: This is a widely used technique that involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. While "Butene, methoxymethyl-" does not have active hydrogens, silylation could be employed for its derivatives that may contain hydroxyl or carboxyl groups introduced through metabolic or degradation processes. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting TMS ethers or esters are typically more volatile and thermally stable.
Acylation: This method introduces an acyl group into the molecule. For potential hydroxylated derivatives of "Butene, methoxymethyl-", acylation with reagents like trifluoroacetic anhydride (TFAA) can produce stable, volatile esters that are highly responsive to electron capture detectors (ECD), thereby significantly enhancing detection sensitivity.
Alkylation: This technique involves the introduction of an alkyl group. For acidic derivatives, esterification is a common alkylation method that improves volatility and chromatographic performance.
The selection of the appropriate derivatization reagent and reaction conditions is critical and depends on the specific derivative of "Butene, methoxymethyl-" being analyzed and the analytical instrumentation available. The table below summarizes common derivatization strategies that could be adapted for methoxymethyl butene derivatives.
| Derivatization Strategy | Target Functional Group | Typical Reagent | Resulting Derivative | Key Advantages |
| Silylation | Hydroxyl (-OH), Carboxyl (-COOH) | BSTFA, TMCS | TMS Ether, TMS Ester | Increased volatility, thermal stability |
| Acylation | Hydroxyl (-OH), Amine (-NH2) | TFAA, Acetic Anhydride | Fluoroacyl Ester, Acetamide | Enhanced ECD response, improved stability |
| Alkylation (Esterification) | Carboxyl (-COOH) | BF3/Methanol, Diazomethane | Methyl Ester | Increased volatility, better peak shape |
Detailed Research Findings:
While specific studies on the derivatization of "Butene, methoxymethyl-" are not extensively documented in publicly available literature, research on analogous volatile organic compounds (VOCs) and unsaturated ethers provides valuable insights. For instance, studies on the analysis of atmospheric VOCs often employ derivatization to improve the detection of oxygenated species. The principles from these studies can be extrapolated to predict the outcomes for "Butene, methoxymethyl-" derivatives. For example, the derivatization of short-chain unsaturated alcohols and acids using silylating agents has been shown to significantly improve their separation and detection by GC-MS, allowing for quantification at trace levels.
In-Situ Derivatization Approaches for Real-Time Analytical Probing
In-situ derivatization offers a significant advantage by allowing the chemical modification of the analyte to occur directly within the sample matrix or during the analytical process, often in an automated fashion. This approach minimizes sample handling and preparation time, reduces the risk of analyte loss, and enables near real-time monitoring.
For a volatile compound like "Butene, methoxymethyl-", in-situ derivatization could be particularly useful in dynamic systems, such as monitoring its presence in air or in the headspace of a reaction mixture. Techniques like on-line derivatization coupled with thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) have been successfully applied to the analysis of trace levels of VOCs in complex matrices.
Research on Real-Time Probing:
Research in the field of atmospheric chemistry has demonstrated the power of in-situ derivatization for the real-time detection of reactive organic species. For example, online derivatization with reagents that target specific functional groups, followed by immediate analysis by mass spectrometry, allows for the continuous monitoring of atmospheric transformation products. While direct applications to "Butene, methoxymethyl-" are yet to be widely reported, the established methodologies for other unsaturated VOCs provide a strong foundation for future research in this area. These approaches could be invaluable for understanding the reaction kinetics and transformation pathways of "Butene, methoxymethyl-" in various environments.
The table below outlines potential in-situ derivatization approaches applicable to the real-time analysis of "Butene, methoxymethyl-" and its derivatives.
| In-Situ Technique | Analytical Platform | Potential Application for Methoxymethyl Butene | Expected Outcome |
| On-line Derivatization TD-GC-MS | Thermal Desorption-Gas Chromatography-Mass Spectrometry | Real-time monitoring of airborne methoxymethyl butene | Enhanced sensitivity and specificity for trace-level detection |
| Flow-Injection Analysis with Derivatization | Liquid Chromatography-Mass Spectrometry (LC-MS) | Continuous monitoring in aqueous environments | Improved ionization efficiency and detection for polar derivatives |
| Membrane Introduction Mass Spectrometry (MIMS) with Derivatization | Mass Spectrometry | Real-time analysis of dissolved methoxymethyl butene | Selective detection in complex liquid matrices |
Emerging Research Frontiers and Future Perspectives on Butene, Methoxymethyl Chemistry
Development of Novel Synthetic Transformations and Catalytic Systems for Methoxymethyl Butene Derivatives
The synthesis of methoxymethyl butene derivatives is an area of active research, with a focus on developing efficient and selective catalytic systems. One promising approach involves the modification of existing processes for butene synthesis, such as the dimethyl ether-to-olefin (DTO) reaction. In this process, methoxy (B1213986) groups are formed on the surface of zeolite catalysts, which then react with olefins. aip.orgmdpi.com By carefully controlling the reaction conditions and catalyst properties, it may be possible to favor the formation of methoxymethyl butene.
Key to advancing the synthesis of these derivatives is the design of novel catalysts. Research into catalysts for olefin polymerization has traditionally focused on tuning the electronic and steric properties of the ligand frameworks. epa.gov However, new strategies are emerging that consider the entire catalytic system, including the role of co-catalysts and the reaction medium. For instance, the development of non-metallocene catalysts, particularly those based on late transition metals, has shown promise for the polymerization of functionalized olefins. wikipedia.org These catalysts are often more tolerant of polar functional groups, such as the ether linkage in methoxymethyl butene.
Recent advancements in catalyst design for olefin polymerization have been highlighted by the development of high-performance catalysts based on the "ligand oriented catalyst design concept." rsc.org This approach has led to highly active catalysts for ethylene (B1197577) polymerization, and similar principles could be applied to the design of catalysts for the polymerization of functionalized monomers like methoxymethyl butene. The goal is to create catalysts that can precisely control the incorporation of the monomer into the polymer chain, leading to materials with well-defined microstructures and properties.
The table below summarizes some of the catalytic systems and synthetic strategies being explored for the production of functionalized olefins, which could be adapted for methoxymethyl butene derivatives.
| Catalytic System / Strategy | Description | Potential Advantages for Methoxymethyl Butene Synthesis |
| Zeolite Catalysts (e.g., P-loaded ferrierite) | Used in the DME-to-olefin (DTO) process where surface methoxy groups react with olefins. aip.orgmdpi.com | Potential for direct synthesis from readily available feedstocks like dimethyl ether. |
| Late Transition Metal Catalysts | Often more tolerant to polar functional groups compared to early transition metal catalysts. wikipedia.org | Enables direct polymerization of methoxymethyl butene without the need for protecting groups. |
| Ligand-Oriented Catalyst Design | Focuses on the overall ligand architecture to create highly active and selective catalysts. rsc.org | Could lead to catalysts with high efficiency and control over polymer microstructure. |
| Post-polymerization Modification | Introduction of functional groups after the initial polymerization of a non-functionalized monomer. researchgate.netnih.gov | Offers a versatile route to a wide range of functionalized polymers from a common precursor. |
Advanced Applications in Materials Science and Functional Molecule Design
The unique chemical structure of methoxymethyl butene makes it an attractive building block for advanced materials and functional molecules. The presence of the ether group imparts polarity to the polymer, which can enhance properties such as adhesion, dyeability, and compatibility with other materials. nih.gov This opens up possibilities for its use in a variety of applications, from coatings and adhesives to biomedical devices.
One of the key areas of interest is the development of functional polyolefins. By copolymerizing methoxymethyl butene with other olefins, it is possible to create a new class of materials that combine the desirable mechanical properties of polyolefins with the functionality of the methoxymethyl group. nih.gov These materials could be used to create compatibilizers for polymer blends, improving the performance of recycled plastics. nih.gov Furthermore, the methoxymethyl group can serve as a handle for further chemical modification, allowing for the creation of "smart" polymers that respond to external stimuli. rsc.org
In the realm of functional molecule design, methoxymethyl butene can be used as a starting material for the synthesis of a variety of organic compounds. The double bond and the ether linkage provide two reactive sites that can be selectively functionalized to create complex molecules with specific properties. For example, it could be used in the synthesis of new surfactants, lubricants, or pharmaceutical intermediates. The ability to precisely control the architecture of molecules derived from methoxymethyl butene is crucial for tailoring their function.
The table below outlines some potential advanced applications for materials derived from methoxymethyl butene.
| Application Area | Description of Potential Use | Key Properties Conferred by Methoxymethyl Butene |
| Adhesives and Coatings | The polar ether group can improve adhesion to various substrates. | Enhanced polarity and surface energy. |
| Polymer Blends and Composites | Copolymers containing methoxymethyl butene can act as compatibilizers, improving the miscibility of different polymers. nih.gov | Improved interfacial adhesion and mechanical properties. |
| Biomedical Materials | The ether linkage can improve biocompatibility and provide sites for drug conjugation. | Biocompatibility, tunable hydrophilicity, and sites for functionalization. |
| Smart Materials | The methoxymethyl group can be modified to create polymers that respond to stimuli such as pH, temperature, or light. rsc.org | Stimuli-responsive behavior and switchable properties. |
| Functional Molecules | Serves as a versatile building block for the synthesis of complex organic molecules. | Presence of multiple reactive sites for selective functionalization. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The development of new chemical processes and materials is often a time-consuming and resource-intensive endeavor. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. digitellinc.com In the context of methoxymethyl butene chemistry, AI and ML can be applied to several key areas.
One of the primary applications is in the prediction of polymer properties. By training ML models on large datasets of polymer structures and their corresponding properties, it is possible to predict the characteristics of new polymers, such as those derived from methoxymethyl butene, before they are synthesized. aip.orgacs.orgiastate.eduasiaresearchnews.com This can significantly reduce the number of experiments required to identify materials with desired performance characteristics. The Polymer Genome project is a notable example of a web-based platform that uses machine learning to predict a variety of polymer properties. aip.org
The following table summarizes the key applications of AI and machine learning in the field of methoxymethyl butene chemistry.
| AI/ML Application | Description | Impact on Methoxymethyl Butene Chemistry |
| Polymer Property Prediction | ML models are trained to predict the physical and chemical properties of polymers based on their structure. aip.orgacs.orgiastate.eduasiaresearchnews.com | Accelerates the discovery of new materials with desired properties, reducing the need for extensive experimental screening. |
| Catalyst Design | AI algorithms are used to identify new catalyst structures with improved performance for olefin polymerization. digitellinc.comchemrxiv.orgibm.com | Facilitates the development of efficient and selective catalysts for the polymerization of methoxymethyl butene. |
| Reaction Optimization | Automated systems use AI to optimize reaction conditions for improved yield and selectivity. magnusgroup.org | Leads to more efficient and cost-effective synthesis of methoxymethyl butene and its derivatives. |
| Retrosynthesis Prediction | AI tools can predict synthetic routes to a target molecule, aiding in the design of new synthetic pathways. researchgate.net | Helps in planning the synthesis of complex functional molecules derived from methoxymethyl butene. |
Sustainable and Environmentally Benign Chemical Processes for Butene, Methoxymethyl- Synthesis
In recent years, there has been a growing emphasis on the development of sustainable and environmentally benign chemical processes. This is driven by the need to reduce the environmental impact of the chemical industry and to transition towards a more circular economy. nih.gov The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are being increasingly applied to the synthesis of polymers and other chemical products. acs.org
For the synthesis of methoxymethyl butene, there are several opportunities to incorporate green chemistry principles. One approach is to use renewable feedstocks as starting materials. For example, it may be possible to produce butene from biomass-derived sources, which would reduce the reliance on fossil fuels. acs.orgdigitellinc.com Additionally, the development of catalytic processes that operate under milder reaction conditions, with high atom economy and minimal waste generation, is a key area of research. mdpi.com
The use of greener solvents is another important aspect of sustainable chemistry. Traditional organic solvents are often volatile and toxic, and their use can have a significant environmental impact. The development of processes that use water, supercritical fluids, or ionic liquids as reaction media can help to mitigate these issues. rsc.org Biocatalysis, which utilizes enzymes to carry out chemical transformations, is also a promising approach for the green synthesis of polymers and other chemicals. acs.org
The table below highlights some of the key strategies for developing sustainable and environmentally benign processes for the synthesis of methoxymethyl butene.
| Green Chemistry Strategy | Description | Application to Methoxymethyl Butene Synthesis |
| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials instead of fossil fuels. acs.orgdigitellinc.comnih.gov | Reduces the carbon footprint and reliance on non-renewable resources. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimizes waste generation and improves resource efficiency. |
| Use of Safer Solvents and Reagents | Replacing hazardous solvents and reagents with safer alternatives. rsc.org | Reduces the environmental and health impacts of the manufacturing process. |
| Energy Efficiency | Developing processes that operate at lower temperatures and pressures. | Reduces energy consumption and associated greenhouse gas emissions. |
| Catalysis | Utilizing highly efficient and selective catalysts to minimize byproducts and waste. mdpi.com | Improves the overall efficiency and sustainability of the synthesis. |
| Biocatalysis | Employing enzymes to carry out chemical transformations under mild conditions. acs.org | Offers a highly selective and environmentally friendly route to methoxymethyl butene and its derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
